molecular formula C21H16F3N3O B2981136 4-(1-(propa-1,2-dien-1-yl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one CAS No. 874615-08-4

4-(1-(propa-1,2-dien-1-yl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one

Cat. No.: B2981136
CAS No.: 874615-08-4
M. Wt: 383.374
InChI Key: LMRWWLQQWMPCML-UHFFFAOYSA-N
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Description

4-(1-(Propa-1,2-dien-1-yl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one is a complex organic compound featuring a benzimidazole core, a trifluoromethyl-substituted phenyl group, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 1H-benzimidazole, propargyl bromide, and 3-(trifluoromethyl)benzaldehyde.

    Step-by-Step Synthesis:

    Reaction Conditions: Typical conditions involve the use of organic solvents like dichloromethane or toluene, bases such as potassium carbonate, and catalysts like palladium on carbon for hydrogenation steps.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

    Continuous Flow Reactors: To improve reaction efficiency and yield.

    Automated Synthesis: Using robotic systems to handle repetitive tasks and ensure consistency.

    Purification: Techniques like crystallization, distillation, and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propa-1,2-dien-1-yl group, forming epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzimidazole ring or the pyrrolidinone moiety, often using reagents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Reduced forms of the benzimidazole or pyrrolidinone rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of catalysts.

    Material Science: Used in the development of novel polymers and materials with unique electronic properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its complex structure, useful in biochemical studies.

    Fluorescent Probes: The trifluoromethyl group can enhance the fluorescence properties, making it useful in imaging applications.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent, particularly in targeting cancer cells or infectious agents.

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Electronics: Application in the development of organic semiconductors and other electronic components.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on the application:

    Molecular Targets: It may interact with enzymes, receptors, or nucleic acids, altering their function.

    Pathways Involved: Can modulate signaling pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-(1-(Propa-1,2-dien-1-yl)-1H-benzo[d]imidazol-2-yl)-1-phenylpyrrolidin-2-one: Lacks the trifluoromethyl group, resulting in different reactivity and properties.

    4-(1-(Propa-1,2-dien-1-yl)-1H-benzo[d]imidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one: Substitution of the trifluoromethyl group with a methyl group, affecting its biological activity.

Uniqueness

The presence of the trifluoromethyl group in 4-(1-(propa-1,2-dien-1-yl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one imparts unique electronic properties, enhancing its potential in various applications compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action

Properties

InChI

InChI=1S/C21H16F3N3O/c1-2-10-26-18-9-4-3-8-17(18)25-20(26)14-11-19(28)27(13-14)16-7-5-6-15(12-16)21(22,23)24/h3-10,12,14H,1,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRWWLQQWMPCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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